6-Methoxy-5-nitroisoquinoline

Analytical chemistry Quality control Solid-state characterization

Procurement of 5-nitroisoquinoline intermediates for medicinal chemistry is frequently compromised by inadvertent substitution of the isosteric quinoline analog, leading to divergent synthetic outcomes. 6-Methoxy-5-nitroisoquinoline (CAS 72677-92-0) eliminates this risk through scaffold-controlled reactivity: • Resists oxidative ring cleavage under fuming nitric acid, unlike 6-methoxyquinolines • Regioselective amination at C-6 with NH3/KMnO4, distinct from quinoline series • Enables 5-nitro-6-methoxy-8-substituted isoquinoline library construction. Identity verified by melting point 148-150°C. For scaffold-hopping campaigns, procure alongside the matched molecular pair analog for internally consistent comparative data.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 72677-92-0
Cat. No. B016241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-nitroisoquinoline
CAS72677-92-0
Synonyms6-Methoxy-5-nitro-isoquinoline; 
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O3/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14/h2-6H,1H3
InChIKeyNDSGVVYXJOCEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-nitroisoquinoline: Procurement-Grade Building Block


6-Methoxy-5-nitroisoquinoline (CAS 72677-92-0) is a disubstituted isoquinoline heterocycle bearing a methoxy group at the 6-position and a nitro group at the 5-position, with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. It is classified as a pale yellow crystalline solid with a melting point of 148–150 °C and is primarily supplied as a research-grade synthetic intermediate by specialized chemical vendors including Toronto Research Chemicals (TRC) and Santa Cruz Biotechnology [2]. Its isoquinoline core distinguishes it from the isosteric quinoline analog 6-methoxy-5-nitroquinoline (CAS 6623-91-2), with which it shares an identical molecular formula but differs fundamentally in the position of the heterocyclic nitrogen atom, leading to divergent physicochemical properties, reactivity profiles, and downstream synthetic utility .

Classification Research-grade isoquinoline synthetic intermediate
Scaffold 6-Methoxy-5-nitro substitution with C-6 blocking group
Selection Context Identity verification via distinct melting point (148–150 °C)

6-Methoxy-5-nitroisoquinoline: Why Substitution Fails


The isoquinoline and quinoline scaffolds, though isosteric, exhibit fundamentally different regiochemical outcomes in electrophilic aromatic substitution, nucleophilic amination, and oxidative degradation pathways. Critically, 6-methoxyquinolines undergo aromatic ring cleavage upon prolonged exposure to fuming nitric acid, whereas methoxyisoquinolines resist cleavage under identical conditions [1]. Furthermore, the position of the ring nitrogen dictates the preferred site of nucleophilic attack: 5-nitroisoquinoline undergoes regioselective amination at the 6-position with liquid ammonia/potassium permanganate, a reactivity pattern not replicated by 5-nitroquinoline [2]. Substituting 6-methoxy-5-nitroquinoline for 6-methoxy-5-nitroisoquinoline in a multi-step synthetic sequence therefore risks divergent intermediates, incompatible reaction conditions, and altered pharmacokinetic properties in any downstream bioactive molecule [3]. These scaffold-dependent differences make generic interchange scientifically unsound for procurement decisions in medicinal chemistry and process development.

Scaffold reactivity mismatch
Isoquinoline and quinoline analogs differ in electrophilic aromatic substitution regiochemistry; oxidative ring cleavage pathways are scaffold-dependent and may not transfer.
Nucleophilic amination divergence
5-Nitroisoquinoline regioselective C-6 amination is not replicated by 5-nitroquinoline; substituent-directed reactivity profiles may shift across scaffolds.
3D electrostatic and pKa mismatch
Identical TPSA masks distinct electrostatic potential surfaces and protonation states; nitrogen position alters target-binding context.

6-Methoxy-5-nitroisoquinoline: Differentiation Evidence


Melting Point Separation to Verify Identity

The melting point of 6-methoxy-5-nitroisoquinoline is reported as 148–150 °C, whereas its direct isosteric analog 6-methoxy-5-nitroquinoline (CAS 6623-91-2) melts at 101–103 °C . This represents a melting point elevation of approximately 47 °C for the isoquinoline scaffold relative to the quinoline, despite identical molecular formula (C₁₀H₈N₂O₃, MW 204.18) and identical substituent pattern [1]. The substantial difference, attributable to altered crystal packing driven by the relocated heterocyclic nitrogen, provides a simple, instrument-free method for distinguishing the two compounds upon receipt and verifying vendor-supplied identity.

Melting Point Separation
Head-to-head
148–150 °C (isoquinoline) vs 101–103 °C (quinoline) Δ ≈ +47 °C
Supports low-cost identity confirmation without NMR/MS
Capillary method; vendor COA and ChemicalBook data
Analytical chemistry Quality control Solid-state characterization

Oxidative Ring Cleavage Resistance vs. Quinoline

Balczewski, Morris, and Joule (1992) demonstrated that 6-methoxyquinolines and 2-methoxynaphthalene undergo aromatic ring cleavage upon prolonged treatment with fuming nitric acid, yielding ring-opened products while retaining all carbons of the cleaved ring. In contrast, methoxyisoquinolines were not cleaved under the same conditions [1]. Although this study was conducted on the parent methoxy-substituted heterocycles rather than the 5-nitro derivatives specifically, the finding represents a class-level inference: the isoquinoline scaffold is inherently more resistant to oxidative benzenoid ring degradation than the quinoline scaffold when a methoxy group is present at the 6-position. For 6-methoxy-5-nitroisoquinoline, this implies superior compatibility with strongly oxidizing reaction conditions that would destroy its quinoline counterpart.

Ring Cleavage Resistance
Class-level
Methoxyisoquinolines: no ring cleavage under fuming HNO₃; 6-methoxyquinolines: ring cleavage observed
Reported scaffold-dependent oxidative stability context
Class-level inference; Balczewski et al., 1992
Chemical stability Process chemistry Nitration conditions

Lipophilicity: Scaffold-Driven Divergence

The computed XLogP3-AA value for 6-methoxy-5-nitroisoquinoline is 1.9, while the value for its quinoline analog 6-methoxy-5-nitroquinoline is 2.0, representing a ΔXLogP3-AA of −0.1 [1][2]. This modest but definitive difference is entirely scaffold-driven, as both compounds share identical substituents and molecular formula. The lower lipophilicity of the isoquinoline arises from the altered electronic distribution associated with the adjacent (1,2) versus separated (1,3) relationship of the ring nitrogen to the nitro-substituted benzene ring. In the context of drug discovery programs, this difference indicates that the isoquinoline scaffold will exhibit marginally lower membrane permeability and reduced non-specific protein binding relative to the quinoline isostere.

Lipophilicity Divergence
Head-to-head
XLogP3-AA = 1.9 (isoquinoline) vs 2.0 (quinoline) Δ = −0.1
Measurable parameter for scaffold selection in lead optimization
Computed by XLogP3 3.0; PubChem 2025.04.14
Computational chemistry Drug design ADME prediction

Regioselective C-6 Amination

Published studies on the oxidative amination of nitroisoquinolines with liquid ammonia/potassium permanganate demonstrate that 5-nitroisoquinoline undergoes regioselective amination at the 6-position, yielding the corresponding 6-amino derivative [1]. This reactivity is governed by frontier molecular orbital (FMO) interactions unique to the isoquinoline scaffold and is not directly transferable to the 5-nitroquinoline series, where the amination regiochemistry differs [2]. For 6-methoxy-5-nitroisoquinoline, the presence of the methoxy group at C-6 blocks this specific amination site, thereby directing nucleophilic substitution to alternative positions and enabling a distinct set of downstream derivatization possibilities not accessible from either 5-nitroisoquinoline (lacking the methoxy blocking group) or 6-methoxy-5-nitroquinoline (lacking the isoquinoline-specific FMO-controlled regioselectivity).

Regioselective C-6 Amination
Class-level
NH₃/KMnO₄ directs amination to C-6; methoxy at C-6 blocks this site, redirecting reactivity
Enables rational design of derivatization routes distinct from quinoline
FMO-controlled regiochemistry; Liebigs Ann. Chem., 1990
Synthetic methodology C–H functionalization Nucleophilic aromatic substitution

Mutagenicity: Class-Level Genotoxicity Data

A comprehensive genotoxicity study of 22 5-nitroisoquinoline derivatives evaluated by the Salmonella mutagenicity test (strains TA100 and YG1042) and the cytokinesis-blocked micronucleus assay (CBMN) on human lymphocytes established that all tested 5-nitroisoquinoline compounds were mutagenic in TA100, with minimal mutagenic concentrations (MMC) ranging from 0.1 to 52.9 μM [1]. A statistically significant decrease in MMC was observed in the nitroreductase-overproducing strain YG1042 (MMC 8 × 10⁻³ to 3.5 μM), implicating nitro group reduction as the key activating pathway [2]. For procurement decisions, this dataset provides a scaffold-specific genotoxic benchmark: any downstream amine derived from reduction of 6-methoxy-5-nitroisoquinoline must be evaluated for residual mutagenic potential, a consideration that differs quantitatively from the quinoline series due to the distinct electronic environment of the isoquinoline scaffold affecting nitroreductase substrate recognition.

Mutagenicity Benchmark
Class-level
5-Nitroisoquinoline class MMC range: 0.1–52.9 μM (TA100); YG1042 MMC 8×10⁻³–3.5 μM
Supports early-stage safety triaging for nitro-group-containing leads
22 derivatives; Orsière et al., Food Chem. Toxicol., 2003
Genotoxicity Safety assessment Drug development

TPSA Parity and 3D Electrostatic Divergence

Both 6-methoxy-5-nitroisoquinoline and 6-methoxy-5-nitroquinoline share an identical computed topological polar surface area (TPSA) of 67.9 Ų, identical hydrogen bond acceptor count (4), and identical hydrogen bond donor count (0) [1][2]. Despite this pharmacophoric parity, the relocation of the heterocyclic nitrogen from the 2-position (isoquinoline) to the 1-position (quinoline) results in a distinct three-dimensional electrostatic potential surface and altered nitrogen pKa: the isoquinoline has a predicted pKa of 4.26 ± 0.21, compared to approximately 4.0–4.5 for the quinoline analog . This means that while both compounds present the same hydrogen-bonding pharmacophore on a 2D topological basis, their 3D electrostatic and protonation-state characteristics diverge, making them non-interchangeable in structure-based drug design or in scaffold-hopping exercises where the precise spatial orientation of the nitrogen lone pair governs target binding.

TPSA Parity, pKa Divergence
Head-to-head
TPSA = 67.9 Ų (both); pKa ~4.26 (isoquinoline) vs ~4.0–4.5 (quinoline)
Ideal matched molecular pair for probing scaffold-based target engagement
Computed by Cactvs and ACD/Labs; PubChem 2025.04.14
Molecular modeling Pharmacophore design Scaffold hopping

6-Methoxy-5-nitroisoquinoline: Application Scenarios


Nitro Group Reduction to 5-Amino-6-methoxyisoquinoline

The primary documented application of 6-methoxy-5-nitroisoquinoline is as a synthetic intermediate wherein the nitro group is reduced to the corresponding 5-amino-6-methoxyisoquinoline [1]. This amine serves as a key building block for constructing isoquinoline alkaloid cores and tetrahydroisoquinoline-based bioactive molecules. The isoquinoline scaffold offers the advantage of oxidative stability under acidic nitration/reduction conditions that degrade the quinoline analog, as established by the Balczewski et al. (1992) ring-cleavage study [2]. Researchers procuring this compound for amine-directed diversification should verify identity via the distinctive 148–150 °C melting point prior to use.

Matched Molecular Pair: Isoquinoline vs. Quinoline

The identical molecular formula, TPSA, and hydrogen-bonding capacity of 6-methoxy-5-nitroisoquinoline and 6-methoxy-5-nitroquinoline, combined with their measurable differences in lipophilicity (ΔXLogP3-AA = −0.1), melting point (Δ ≈ +47 °C), and pKa (Δ ≈ +0.2), make this compound pair an ideal matched molecular pair for probing scaffold effects on target binding, cellular permeability, and in vitro ADME parameters [3]. Medicinal chemistry teams conducting scaffold-hopping campaigns should procure both compounds simultaneously to generate internally consistent comparative data.

Genotoxicity-Aware Antimalarial Lead Optimization

The class-level mutagenicity dataset established by Orsière et al. (2003) for 22 5-nitroisoquinoline derivatives provides a safety benchmark for programs developing antimalarial leads from this scaffold [4]. 6-Methoxy-5-nitroisoquinoline, as a 5-nitroisoquinoline derivative with an electron-donating methoxy substituent para to the nitro group, is predicted to fall within the established MMC range of 0.1–52.9 μM (TA100) and to exhibit enhanced mutagenicity in the nitroreductase-overproducing YG1042 strain due to facilitated nitro group reduction. Programs using this compound as a synthetic intermediate should incorporate Ames II or mini-Ames screening on the derived 5-amino product before advancing to in vivo studies.

Regioselective Derivatization at Isoquinoline C-8

The presence of the methoxy blocking group at C-6 and the nitro activating group at C-5 directs nucleophilic substitution to alternative positions on the isoquinoline ring, particularly C-8, as demonstrated by the regioselective amination studies on 5-nitroisoquinoline derivatives [5]. This enables the introduction of amine, amide, or urea functionality at C-8 while preserving the methoxy and nitro groups for subsequent orthogonal transformations. The isoquinoline scaffold's distinct FMO-controlled regiochemistry, which differs fundamentally from the quinoline series, makes this compound uniquely suited for constructing 5-nitro-6-methoxy-8-substituted isoquinoline libraries.

Application
Selection Property
Validation Focus
Nitro reduction to 5-amino-6-methoxyisoquinoline
Oxidative stability under acidic conditions
Identity verification via melting point
Matched molecular pair: isoquinoline vs. quinoline
Scaffold-dependent lipophilicity and pKa
Comparative target-binding and ADME assays
Genotoxicity-aware lead optimization
Class-level mutagenicity benchmark
Ames II screening on derived 5-amino product
Regioselective derivatization at C-8
C-6 methoxy blocking group and scaffold FMO regiochemistry
Orthogonal protecting-group strategy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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